molecular formula C24H23ClN2O2 B5065652 N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide

Cat. No.: B5065652
M. Wt: 406.9 g/mol
InChI Key: JOFJZIJDGHPLFR-UHFFFAOYSA-N
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Description

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide is a compound of interest in organic chemistry, particularly in the study of benzamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for benzamide derivatives typically involve large-scale acylation reactions using acid chlorides and amines in suitable solvents. The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide has several scientific research applications, including:

    Chemistry: It is used in the study of benzamide derivatives and their chemical properties.

    Biology: It is used in the study of biological processes and interactions involving benzamide derivatives.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide include:

  • N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methoxybenzamide
  • N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3,5-dimethoxybenzamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives.

Properties

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c1-24(2,3)17-13-11-16(12-14-17)22(28)26-18-7-6-8-19(15-18)27-23(29)20-9-4-5-10-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJZIJDGHPLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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